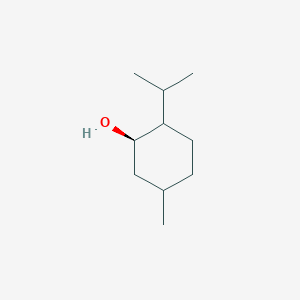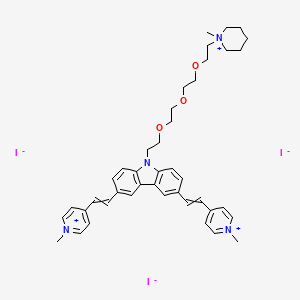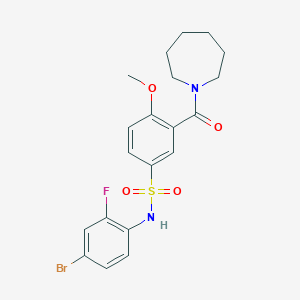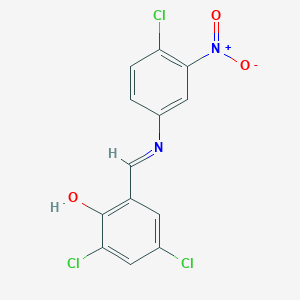![molecular formula C22H23O3P B12468888 {Methyl[(trityloxy)methyl]phosphoryl}methanol](/img/structure/B12468888.png)
{Methyl[(trityloxy)methyl]phosphoryl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[METHYL((TRIPHENYLMETHOXY)METHYL)PHOSPHORYL]METHANOL is a complex organic compound characterized by its unique structure, which includes a triphenylmethoxy group attached to a phosphoryl group and a methanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [METHYL((TRIPHENYLMETHOXY)METHYL)PHOSPHORYL]METHANOL typically involves the reaction of triphenylmethanol with a phosphorylating agent under controlled conditions. One common method includes the use of triphenylmethanol and a phosphoryl chloride derivative in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the desired product with high efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
[METHYL((TRIPHENYLMETHOXY)METHYL)PHOSPHORYL]METHANOL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The phosphoryl group can be reduced to form phosphines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triphenylmethanone, while reduction can produce triphenylphosphine .
Applications De Recherche Scientifique
[METHYL((TRIPHENYLMETHOXY)METHYL)PHOSPHORYL]METHANOL has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antiviral and antitumor activities.
Industry: Utilized in the synthesis of pharmaceuticals and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism by which [METHYL((TRIPHENYLMETHOXY)METHYL)PHOSPHORYL]METHANOL exerts its effects involves its interaction with specific molecular targets. The phosphoryl group can participate in phosphorylation reactions, altering the activity of enzymes and proteins. The triphenylmethoxy moiety can interact with hydrophobic pockets in proteins, influencing their function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylmethanol: Shares the triphenylmethoxy group but lacks the phosphoryl and methanol moieties.
Triphenylphosphine: Contains the triphenyl group attached to a phosphorus atom but lacks the methoxy and methanol groups.
Uniqueness
[METHYL((TRIPHENYLMETHOXY)METHYL)PHOSPHORYL]METHANOL is unique due to its combination of a triphenylmethoxy group with a phosphoryl group and a methanol moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C22H23O3P |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
[methyl(trityloxymethyl)phosphoryl]methanol |
InChI |
InChI=1S/C22H23O3P/c1-26(24,17-23)18-25-22(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,23H,17-18H2,1H3 |
Clé InChI |
ZPSYXYAXSYOLMT-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(CO)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chlorophenyl)-2-[(1-phenyl-1H-benzimidazol-2-yl)sulfanyl]butanamide](/img/structure/B12468827.png)
![[3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](4-phenylpiperazin-1-yl)methanone](/img/structure/B12468837.png)

![N-(5-{[2-({5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B12468854.png)



![2-(Benzo[d]thiazol-2-yl)-2-(2-((2-(pyridin-3-yl)ethyl)amino)pyrimidin-4-yl)acetonitrile bis(2,2,2-trifluoroacetate)](/img/structure/B12468875.png)
![2-(3-nitrophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate](/img/structure/B12468880.png)
![Propan-2-yl 2-{[(3-chloro-6-methyl-1-benzothiophen-2-yl)carbonyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B12468900.png)
![2,6-bis(2-ethoxyphenyl)tetrahydro-1H-8,4,4-hex[1]ene[1,2,6]triylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H)-tetrone](/img/structure/B12468908.png)
![6,10,23-Trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol](/img/structure/B12468917.png)

